An In-depth Technical Guide to the Physicochemical Properties of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide, a molecule possessing structural motifs of significant interest. The benzamide moiety is a common feature in a multitude of pharmacologically active compounds, while the furan ring is a versatile heterocyclic scaffold known for a wide range of biological activities.[1][2] The ethoxy substituent on the benzamide ring can modulate lipophilicity and metabolic stability, making this compound a compelling candidate for further investigation.
Molecular Structure and Identity
A foundational understanding of a molecule begins with its precise chemical identity.
IUPAC Name: 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide
Molecular Formula: C₁₅H₁₇NO₃
Molecular Weight: 259.30 g/mol
Chemical Structure:
Caption: 2D structure of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide.
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties, guiding experimental design and early-stage assessment.[3][4][5][6] These predictions are generated using algorithms trained on large datasets of experimentally determined values.[3][4]
| Property | Predicted Value | Unit |
| Melting Point | 95-110 | °C |
| Boiling Point | 435.2 ± 35.0 | °C |
| pKa (most acidic) | 14.23 ± 0.70 | |
| pKa (most basic) | -2.5 ± 0.2 | |
| LogP | 2.8 ± 0.4 | |
| Water Solubility | 0.045 | g/L |
| Polar Surface Area | 55.78 | Ų |
| Number of Hydrogen Bond Donors | 1 | |
| Number of Hydrogen Bond Acceptors | 3 | |
| Number of Rotatable Bonds | 6 |
Disclaimer: These values are computationally predicted and require experimental verification.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are foundational in chemical and pharmaceutical research.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[7] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[7]
Methodology: Capillary Melting Point Apparatus [8][9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if needed)
Protocol:
-
Sample Preparation: Ensure the sample of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide is completely dry and in a fine powdered form.[8][10] If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube.[10]
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.[10] The packed sample height should be 2-3 mm.[10]
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[8][10]
-
For an unknown compound, a rapid initial determination can be performed by heating at a faster rate to approximate the melting point.[7]
-
For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point.[10] Then, decrease the heating rate to 1-2°C per minute.[11]
-
Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the last solid crystal melts (completion of melting).[9] This range is the melting point.
-
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it directly influences bioavailability.[12][13] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[14]
Methodology: Shake-Flask Method [14]
Apparatus:
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a glass vial.[14]
-
Seal the vial and place it in a temperature-controlled shaker.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter.[14]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC method.[14]
-
Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.[14]
Caption: Shake-Flask Method for Solubility Determination.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[15][16] A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[15]
Methodology: Shake-Flask Method [15][16]
Apparatus:
-
Separatory funnel or glass vials
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., HPLC-UV)
Protocol:
-
Preparation:
-
Prepare a stock solution of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide in either n-octanol or water.
-
Add a known volume of this stock solution to a separatory funnel or vial containing known volumes of both n-octanol and the aqueous phase.
-
-
Equilibration:
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully sample both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀([organic]/[aqueous]).[15]
-
As an alternative to the time-consuming shake-flask method, LogP can also be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC) by correlating the retention time of the analyte with that of standards with known LogP values.[15][16][17]
Proposed Synthetic Pathway
A plausible synthetic route for 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide is outlined below. This pathway involves the amidation of 4-ethoxybenzoyl chloride with 2-(furan-3-yl)ethan-1-amine.
Caption: Proposed Synthesis of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide.
Step 1: Formation of the Acid Chloride 4-ethoxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 4-ethoxybenzoyl chloride.
Step 2: Amide Coupling The resulting acid chloride is then coupled with 2-(furan-3-yl)ethan-1-amine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the HCl byproduct and drive the reaction to completion, yielding the final product.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide. While computational predictions offer valuable initial insights, the emphasis remains on rigorous experimental determination. The detailed protocols for measuring melting point, solubility, and LogP serve as a practical resource for researchers. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full potential of this novel compound in either pharmaceutical or material science applications.
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